Diastereoselectivity in Ti-Mediated Aldol Reactions: Propionyl Oxazolidinone vs. Oxazolidinethione and Thiazolidinethione
In titanium-mediated aldol additions with benzaldehyde, the N-propionyl oxazolidinone (1a) delivers the classical Evans syn product with a diastereomeric ratio (dr) of 97:3 to >99:1 when using 1 equiv TiCl₄ and 2 equiv (−)-sparteine [1]. Under identical conditions, its structural analogs, oxazolidinethione (1b) and thiazolidinethione (1c), can be directed to yield the non-Evans syn product by adjusting the Lewis acid/amine base ratio, demonstrating that the unsubstituted oxazolidinone provides the most robust and predictable access to the Evans syn motif [2].
| Evidence Dimension | Diastereoselectivity (Evans syn:non-Evans syn) |
|---|---|
| Target Compound Data | 97:3 to >99:1 dr (Evans syn product) |
| Comparator Or Baseline | N-propionyl oxazolidinethione (1b) and N-propionyl thiazolidinethione (1c) |
| Quantified Difference | 1a delivers Evans syn selectively; 1b and 1c can be tuned for non-Evans syn product under modified conditions. |
| Conditions | 1 equiv TiCl₄, 2 equiv (−)-sparteine or 1 equiv (−)-sparteine + 1 equiv NMP, CH₂Cl₂, −78 to 0 °C, benzaldehyde. |
Why This Matters
The unsubstituted oxazolidinone is the preferred choice when Evans syn selectivity is paramount, eliminating the need for additional optimization and ensuring consistent stereochemical outcomes.
- [1] Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Org. Chem. 2001, 66 (3), 894–902. DOI: 10.1021/jo001387r. View Source
- [2] Crimmins, M. T.; She, J. An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett 2004, No. 8, 1371–1374. DOI: 10.1055/s-2004-825626. View Source
